molecular formula C58H65F6N4O2P B13894255 Cyanine7 DBCO

Cyanine7 DBCO

Cat. No.: B13894255
M. Wt: 995.1 g/mol
InChI Key: BCPAGJWDXBIMJR-UHFFFAOYSA-O
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Description

Cyanine7 DBCO is a near-infrared (NIR) fluorescent dye that incorporates a cycloalkyne moiety. This compound is particularly notable for its use in copper-free, strain-promoted alkyne-azide cycloaddition (spAAC) reactions, which are a subset of click chemistry. The azodibenzocyclooctyne (DBCO) fragment within this compound is a stable yet highly reactive cycloalkyne that rapidly reacts with azides to form stable triazoles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanine7 DBCO typically involves the conjugation of a Cyanine7 dye with a DBCO moiety. The process begins with the preparation of the Cyanine7 dye, which is a heptamethine cyanine dye known for its strong NIR fluorescence. The DBCO moiety is then introduced through a series of chemical reactions that ensure the stability and reactivity of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the use of advanced chromatographic techniques for purification and stringent quality control measures to maintain consistency in the product .

Chemical Reactions Analysis

Types of Reactions

Cyanine7 DBCO primarily undergoes cycloaddition reactions with azides, forming stable triazoles. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

The most common reagents used with this compound are azides, which react with the DBCO moiety under mild conditions without the need for copper catalysts. The reaction typically occurs at room temperature and does not require elevated temperatures or harsh conditions .

Major Products Formed

The major product formed from the reaction of this compound with azides is a stable triazole, which is highly useful in various bioconjugation and labeling applications .

Scientific Research Applications

Cyanine7 DBCO has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

    Fluorescent Labeling: Used for labeling biomolecules such as proteins, nucleic acids, and small molecules for imaging and diagnostic purposes

    Disease Diagnosis: Employed in the detection and diagnosis of diseases through fluorescence imaging techniques.

    Immunoassays: Utilized in immunoassays for the detection of specific antigens or antibodies.

    DNA Detection: Applied in the detection and analysis of DNA sequences.

    Bioconjugation: Used for the conjugation of biomolecules in various research and industrial applications

Mechanism of Action

The mechanism of action of Cyanine7 DBCO involves its cycloalkyne moiety, which reacts with azides through strain-promoted alkyne-azide cycloaddition (spAAC). This reaction forms a stable triazole, allowing for the efficient and specific labeling of biomolecules. The NIR fluorescence of Cyanine7 enables its use in imaging applications, providing high sensitivity and specificity .

Comparison with Similar Compounds

Cyanine7 DBCO is unique due to its combination of NIR fluorescence and cycloalkyne reactivity. Similar compounds include:

    Cyanine5 DBCO: Another NIR fluorescent dye with similar applications but different spectral properties.

    Sulfo-Cyanine7 DBCO: A water-soluble variant of this compound, offering enhanced solubility in aqueous media.

    Alexa Fluor 750 DBCO: A commercially available dye with similar applications but different chemical structure and properties.

This compound stands out due to its high fluorescence quantum yield, excellent photostability, and efficient bioconjugation capabilities, making it a valuable tool in various scientific research applications .

Properties

Molecular Formula

C58H65F6N4O2P

Molecular Weight

995.1 g/mol

IUPAC Name

N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide;hexafluorophosphate

InChI

InChI=1S/C58H64N4O2.F6P/c1-57(2)48-26-13-16-29-51(48)60(5)53(57)37-33-43-21-20-22-44(41-43)34-38-54-58(3,4)49-27-14-17-30-52(49)61(54)40-19-7-8-31-55(63)59-39-18-6-9-32-56(64)62-42-47-25-11-10-23-45(47)35-36-46-24-12-15-28-50(46)62;1-7(2,3,4,5)6/h10-17,23-30,33-34,37-38,41H,6-9,18-22,31-32,39-40,42H2,1-5H3;/q;-1/p+1

InChI Key

BCPAGJWDXBIMJR-UHFFFAOYSA-O

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)(C)C)CCC3)C)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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